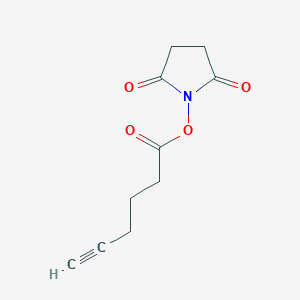
(3-(2-((tert-Butylsulfanyl)methyl)-4-(2,2-dimethylpropionylamino)phenoxy)-4-methoxyphenyl)acetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
AM-461 is a DP2 receptor antagonist.
Scientific Research Applications
Application in Inflammatory and Respiratory Diseases
This compound, identified as a DP2 receptor antagonist, has been reported to have potential in treating inflammatory and respiratory diseases, particularly asthma. Its efficacy in Phase I clinical trials has been noted, highlighting its relevance in medical research for respiratory conditions (Norman, 2011).
Use in Treating Prostaglandin D2-Dependent Diseases
It has also been described as useful for treating a range of diseases and conditions associated with prostaglandin D2. These include various allergic and inflammatory diseases, underlining its broad potential in pharmacological interventions (Expert Opinion on Therapeutic Patents, 2011).
Gas Chromatographic Determination
In the realm of analytical chemistry, derivatives of phenoxy acid herbicides, which include compounds structurally related to (3-(2-((tert-Butylsulfanyl)methyl)-4-(2,2-dimethylpropionylamino)phenoxy)-4-methoxyphenyl)acetic acid, have been studied for their potential in gas chromatographic determinations. This suggests its utility in the analysis and detection of specific chemical compounds (Rompa, Kremer, & Zygmunt, 2004).
Synthesis of Vulpinic Acids
This chemical has been utilized in the synthesis of vulpinic acids, which are derived from mushroom or lichen pigments. Its role in the efficient preparation of these compounds indicates its importance in organic synthesis and natural product chemistry (Mallinger, Le Gall, & Mioskowski, 2009).
Magnetostructural Study in Iron Complexes
It has been investigated in the context of magnetochemical studies, particularly in its interaction with iron(III) complexes. This highlights its potential application in materials science and magnetic property research (Weyhermüller, Wagner, & Chaudhuri, 2011).
Development in FLAP Inhibitors
The compound plays a crucial role in the development of FLAP (5-lipoxygenase-activating protein) inhibitors. This is particularly relevant in the context of treating conditions like asthma, showcasing its therapeutic potential (Stock et al., 2011).
properties
CAS RN |
1203503-64-3 |
|---|---|
Product Name |
(3-(2-((tert-Butylsulfanyl)methyl)-4-(2,2-dimethylpropionylamino)phenoxy)-4-methoxyphenyl)acetic acid |
Molecular Formula |
C25H33NO5S |
Molecular Weight |
459.6 |
IUPAC Name |
2-[3-[2-(tert-butylsulfanylmethyl)-4-(2,2-dimethylpropanoylamino)phenoxy]-4-methoxyphenyl]acetic acid |
InChI |
InChI=1S/C25H33NO5S/c1-24(2,3)23(29)26-18-9-11-19(17(14-18)15-32-25(4,5)6)31-21-12-16(13-22(27)28)8-10-20(21)30-7/h8-12,14H,13,15H2,1-7H3,(H,26,29)(H,27,28) |
InChI Key |
SDHFXINHZHARIB-UHFFFAOYSA-N |
SMILES |
CC(C)(C)C(=O)NC1=CC(=C(C=C1)OC2=C(C=CC(=C2)CC(=O)O)OC)CSC(C)(C)C |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
synonyms |
AM-461, AM461, AM 461 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






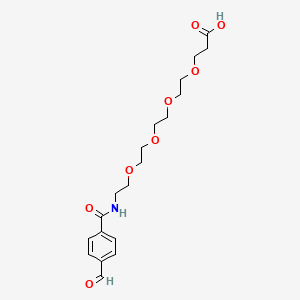
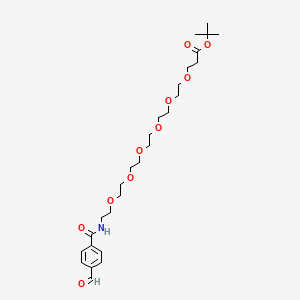


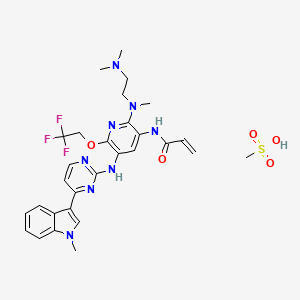
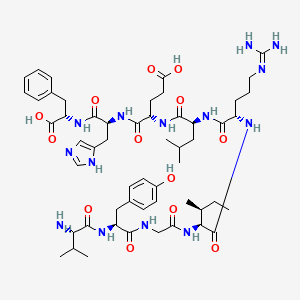
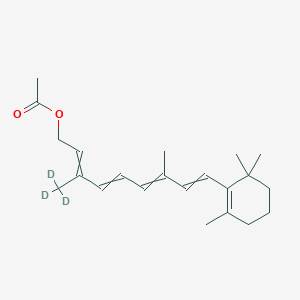
![3-[[(3R,5S)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-1-hex-5-ynoylpyrrolidin-3-yl]oxy-[di(propan-2-yl)amino]phosphanyl]oxypropanenitrile](/img/structure/B605313.png)

